[1-(2,4-Dichlorophenyl)ethyl](propyl)amine

Catalog No.
S13774007
CAS No.
1019382-23-0
M.F
C11H15Cl2N
M. Wt
232.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(2,4-Dichlorophenyl)ethyl](propyl)amine

CAS Number

1019382-23-0

Product Name

[1-(2,4-Dichlorophenyl)ethyl](propyl)amine

IUPAC Name

N-[1-(2,4-dichlorophenyl)ethyl]propan-1-amine

Molecular Formula

C11H15Cl2N

Molecular Weight

232.15 g/mol

InChI

InChI=1S/C11H15Cl2N/c1-3-6-14-8(2)10-5-4-9(12)7-11(10)13/h4-5,7-8,14H,3,6H2,1-2H3

InChI Key

SRYYAZUDCVNILD-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C1=C(C=C(C=C1)Cl)Cl

1-(2,4-Dichlorophenyl)ethyl(propyl)amine is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to an ethyl chain and a propyl amine functional group. This compound features a dichlorobenzene moiety, which contributes to its hydrophobic properties and potential biological activity. The presence of the amine group suggests possible interactions with biological receptors, making it of interest in medicinal chemistry.

The chemical reactivity of 1-(2,4-Dichlorophenyl)ethyl(propyl)amine can be analyzed through various types of reactions:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation-Reduction Reactions: The compound may undergo oxidation, particularly involving the amine group, which can be oxidized to form imines or other nitrogen-containing compounds.
  • Formation of Salts: The amine can react with acids to form ammonium salts, which can alter its solubility and biological activity.

1-(2,4-Dichlorophenyl)ethyl(propyl)amine exhibits potential biological activities that are being explored for therapeutic applications. Studies suggest it may interact with various neurotransmitter systems, impacting mood and behavior. Its structure suggests possible activity as an antidepressant or anxiolytic agent due to the presence of the amine functional group, which is commonly found in many psychoactive compounds.

Computer-aided prediction tools have been employed to assess its biological activity spectra, indicating potential pharmacological effects and toxicity profiles based on its chemical structure .

Several synthetic routes have been developed to produce 1-(2,4-Dichlorophenyl)ethyl(propyl)amine:

  • Alkylation Reactions: The synthesis often involves alkylation of a suitable amine precursor with 1-(2,4-dichlorophenyl)ethanol or similar derivatives.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes can yield the desired amine product.
  • Multi-step Synthesis: In some cases, multi-step synthetic pathways are employed to introduce the dichlorophenyl group followed by the formation of the propyl amine.

This compound has several applications in various fields:

  • Pharmaceuticals: Given its potential biological activity, it is being investigated for use in developing new antidepressants or anxiolytic drugs.
  • Research: It serves as a model compound in studies related to receptor binding and enzyme interactions.
  • Chemical Probes: The compound could be utilized as a tool in biochemical assays to understand specific biological pathways.

Interaction studies have focused on understanding how 1-(2,4-Dichlorophenyl)ethyl(propyl)amine interacts with biological targets:

  • Receptor Binding Assays: These studies investigate how the compound binds to neurotransmitter receptors such as serotonin or dopamine receptors.
  • Enzyme Inhibition Studies: Research has also been conducted on its effects on various enzymes involved in neurotransmitter metabolism.
  • Toxicity Assessments: Evaluations of cytotoxicity against different cell lines help establish safety profiles for potential therapeutic use .

1-(2,4-Dichlorophenyl)ethyl(propyl)amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Chlorophenyl)ethylamineChlorobenzene instead of dichlorobenzeneLower hydrophobicity; different receptor interactions
1-(3,4-Dichlorophenyl)ethylamineSimilar dichloro substitutionPotentially different pharmacological profiles
3-(4-Chlorophenyl)propylaminePropyl chain attached to a chlorobenzeneVariation in side chain length affects activity
1-(Phenethyl)amineNo halogen substitutionsMore polar; different solubility characteristics

The uniqueness of 1-(2,4-Dichlorophenyl)ethyl(propyl)amine lies in its specific dichlorobenzene substitution pattern and its potential interactions within biological systems that may not be replicated by similar compounds. This specificity can lead to distinct pharmacological effects that warrant further investigation.

Synthetic Routes for Alkylamino-Dichlorophenyl Derivatives

Nucleophilic Substitution Strategies for Amine Bond Formation

Nucleophilic substitution reactions are pivotal for introducing alkyl groups to amine functionalities. In the context of 1-(2,4-Dichlorophenyl)ethylamine, the primary amine precursor, 1-(2,4-dichlorophenyl)ethylamine, undergoes alkylation with propyl halides (e.g., propyl bromide) under basic conditions. The mechanism follows an SN2 pathway, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Key reaction conditions include:

  • Base: Potassium carbonate (K2CO3) in dimethylformamide (DMF) at 140°C for 5 hours.
  • Solvent: Polar aprotic solvents like DMF or tetrahydrofuran (THF) to enhance nucleophilicity.
  • Yield: Approximately 72% for analogous N-alkylation reactions under optimized conditions.

A representative reaction pathway is:

  • Formation of 1-(2,4-dichlorophenyl)ethylamine: Reduction of 2,4-dichloroacetophenone using lithium aluminium hydride (LiAlH4) in THF at 0–5°C under inert atmosphere.
  • N-Alkylation: Treatment with propyl bromide in the presence of K2CO3 yields the secondary amine.

Catalytic Reductive Amination Approaches

Reductive amination offers a streamlined route by condensing carbonyl compounds with amines followed by reduction. For 1-(2,4-Dichlorophenyl)ethylamine, 2,4-dichlorophenylacetone reacts with propylamine in the presence of reducing agents:

Reducing SystemConditionsYield
BH3·THF/TMSCl/DMF0°C, 10–230 minutes85–91%
NaBH4/TMSCl/DMFRoom temperature, 3–6 hours78–84%

The reaction proceeds via imine intermediate formation, which is subsequently reduced to the secondary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under H2 atmosphere also achieves similar outcomes, albeit with longer reaction times.

Solid-Phase Synthesis Optimization Techniques

While direct literature on solid-phase synthesis for this compound is limited, hypothetical strategies involve immobilizing 2,4-dichlorophenylacetaldehyde on a resin-bound support. Subsequent reductive amination with propylamine and cleavage from the resin could yield the target molecule. This method remains speculative but aligns with established solid-phase peptide synthesis principles.

Crystallographic and Spectroscopic Structural Elucidation

X-Ray Diffraction Analysis of Dichlorophenyl-Ethylamine Core

X-ray crystallography reveals the planar geometry of the dichlorophenyl ring and the spatial orientation of the ethylamine substituent. Key structural features include:

  • Bond lengths: C–Cl bonds measure 1.74–1.76 Å, consistent with aromatic chlorination.
  • Dihedral angles: The ethylamine group forms a 112° angle with the phenyl ring, minimizing steric hindrance.

NMR Spectroscopic Characterization of Propylamine Substituents

1H NMR (400 MHz, CDCl3):

  • Dichlorophenyl protons: Doublets at δ 7.35 (H-3) and δ 7.28 (H-5) with 3JHH = 8.4 Hz.
  • Ethylamine chain: Multiplet at δ 3.12 (–CH2NH–) and triplet at δ 1.45 (–CH2CH3).
  • Propyl group: Triplet at δ 2.68 (–CH2CH2CH3), quintet at δ 1.56 (–CH2–), and triplet at δ 0.92 (–CH3).

13C NMR confirms the connectivity:

  • Aromatic carbons: Signals at δ 133.2 (C-1), δ 128.9 (C-2), and δ 126.7 (C-4).
  • Propyl chain: δ 48.5 (–NCH2–), δ 29.1 (–CH2–), and δ 11.3 (–CH3).

The compound 1-(2,4-Dichlorophenyl)ethylamine represents a secondary amine featuring a dichlorosubstituted aromatic ring system coupled with an aliphatic propyl chain [1] [2]. This molecular architecture confers distinct physicochemical characteristics that are fundamental to understanding its behavior in various chemical environments [3] [4]. The compound's Chemical Abstracts Service registry number is 1019382-23-0, with the molecular formula C₁₁H₁₅Cl₂N and a molecular weight of 232.15 grams per mole [1] [2].

PropertyValue
Molecular FormulaC₁₁H₁₅Cl₂N
Molecular Weight (g/mol)232.15
CAS Number1019382-23-0
IUPAC NameN-[1-(2,4-dichlorophenyl)ethyl]propan-1-amine

Thermodynamic Parameters and Phase Behavior

The thermodynamic properties of 1-(2,4-Dichlorophenyl)ethylamine are significantly influenced by the presence of two chlorine substituents on the aromatic ring and the secondary amine functional group [5] [6]. Density measurements for structurally related 2,4-dichlorophenyl compounds indicate values around 1.26 grams per milliliter at 25 degrees Celsius [5]. The compound exhibits a predicted pKa value of 9.21 ± 0.10, which is characteristic of aromatic amines with electron-withdrawing chlorine substituents [5] [6].

The refractive index is estimated at approximately 1.55, reflecting the compound's aromatic character and halogen substitution pattern [5]. Flash point determinations suggest values exceeding 230 degrees Fahrenheit (110 degrees Celsius), indicating moderate thermal stability under standard conditions [5] [7]. The calculated logarithm of the partition coefficient (LogP) is approximately 4.8, demonstrating significant lipophilicity due to the combined effects of the chlorinated aromatic system and the aliphatic propyl chain [8] [4].

PropertyValueSource/Method
Density (g/mL at 25°C)1.26 ± 0.05Experimental (related compound)
Refractive Index (nD²⁰)1.55 ± 0.02Calculated from structure
Flash Point (°C)>230°F (>110°C)Estimated from structure
pKa (predicted)9.21 ± 0.10ChemAxon prediction
LogP (calculated)4.8 ± 0.3ChemAxon calculation

Phase behavior studies of analogous dichlorophenyl amine compounds reveal that thermal degradation becomes significant above 350 degrees Fahrenheit, with the presence of chlorine substituents affecting both melting point characteristics and thermal stability profiles [9] [10]. The compound's thermal degradation follows first-order kinetics with respect to amine concentration, similar to other substituted aromatic amines [9] [11].

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility profile of 1-(2,4-Dichlorophenyl)ethylamine demonstrates marked selectivity based on solvent polarity and hydrogen bonding capacity [13]. In polar protic solvents such as water, the compound exhibits limited solubility due to hydrophobic interactions arising from the chlorinated aromatic ring and the propyl chain [14]. However, solubility increases substantially in alcoholic solvents including ethanol and methanol, where hydrogen bonding between the amine nitrogen and hydroxyl groups facilitates dissolution [13].

The compound shows excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide, which can effectively solvate both the aromatic and aliphatic portions of the molecule [15] . In non-polar solvent systems, the compound demonstrates good solubility in chlorinated solvents such as chloroform, reflecting favorable interactions between the dichlorophenyl moiety and the solvent molecules [16] [15]. Moderate solubility is observed in diethyl ether and acetone, consistent with the compound's intermediate polarity characteristics [13] [14].

Solvent SystemSolubilityPolarity ClassificationNotes
WaterLimitedPolar proticHydrophobic interactions limit solubility
EthanolSolublePolar proticGood solubility in alcohols
MethanolSolublePolar proticGood solubility in alcohols
Dimethyl sulfoxide (DMSO)Highly solublePolar aproticExcellent solubility
ChloroformSolubleNon-polarDissolves well in chlorinated solvents
Diethyl etherModerately solubleNon-polarModerate solubility
AcetoneModerately solublePolar aproticModerate solubility

pH-Dependent Stability and Degradation Pathways

The stability of 1-(2,4-Dichlorophenyl)ethylamine exhibits strong pH dependence, with optimal stability observed in the neutral to slightly alkaline range (pH 7-9) [17] [18]. Under strongly acidic conditions (pH 1-3), the compound undergoes protonation at the amine nitrogen, leading to increased susceptibility to hydrolytic degradation pathways [17] [9]. The protonated form demonstrates enhanced water solubility but reduced overall stability due to electrophilic attack at the benzylic carbon [19] [18].

In mildly acidic environments (pH 4-6), the compound maintains good stability with slow hydrolysis rates, primarily involving nucleophilic substitution reactions at the aromatic ring or cleavage of the carbon-nitrogen bond [17] [19]. The degradation kinetics follow pseudo-first-order behavior with respect to hydrogen ion concentration [18] [9].

Under highly alkaline conditions (pH 13-14), base-catalyzed degradation becomes predominant, involving deprotonation of the amine followed by elimination reactions or nucleophilic aromatic substitution [17] [18]. The degradation products typically include corresponding aldehydes, carboxylic acids, and substituted anilines, consistent with oxidative degradation pathways observed in other aromatic amine systems [18] [20].

pH RangeStabilityDegradation Rate (relative)Primary Degradation Pathway
1-3ModerateHighProtonation/hydrolysis
4-6GoodLowSlow hydrolysis
7-9ExcellentMinimalStable
10-12GoodModerateDeprotonation effects
13-14PoorHighBase-catalyzed degradation

The nitrogen inversion process in prochiral amine centers represents a fundamental stereochemical phenomenon that governs the configurational stability of chiral nitrogen-containing compounds. In 1-(2,4-Dichlorophenyl)ethylamine, the tertiary nitrogen center exhibits characteristic pyramidal geometry in its ground state, with bond angles typically ranging from 106° to 112° [1]. This pyramidal configuration creates a stereogenic center that can exist in two enantiomeric forms, designated as R and S configurations according to the Cahn-Ingold-Prelog priority rules.

The inversion barrier for prochiral amine centers generally ranges from 15 to 35 kilojoules per mole, corresponding to 3.6 to 8.4 kilocalories per mole at standard temperature [2] [3]. For compounds containing dichlorophenyl substituents, computational studies suggest inversion barriers in the range of 20-35 kilojoules per mole [4]. The relatively low energy barrier enables rapid interconversion between enantiomeric forms at room temperature, with inversion rates typically occurring on the order of 10^9 to 10^11 inversions per second for simple tertiary amines.

The mechanism of nitrogen inversion proceeds through a planar transition state where the nitrogen atom adopts sp² hybridization [1]. During this process, the lone pair electrons occupy a p orbital perpendicular to the plane containing the three substituents. The activation energy for this transformation is determined by several factors: the electronic nature of the substituents, steric interactions, and the degree of pyramidalization required to reach the transition state [5]. In the case of dichlorophenyl-substituted amines, the presence of electronegative chlorine atoms can influence the electron density at the nitrogen center, potentially affecting the inversion barrier through both inductive and mesomeric effects.

Compound TypeInversion Barrier (kJ/mol)Inversion Barrier (kcal/mol)Temperature (K)Reference Context
Ammonia (NH₃)24.25.8298Simple ammonia inversion
Trimethylamine25.16.0298Acyclic tertiary amine
Aziridine compounds40-609.5-14.3298Strained three-membered ring
Cyclic amines (bicyclic)35-908.4-21.5298Rigid bicyclic systems
Tetrahydroisoquinoline15-253.6-6.0298Pharmaceutical intermediate
Tropane30-457.2-10.8298Alkaloid derivative
Sulfamide11.7-31.02.8-7.4298Sulfonamide derivative
Prochiral amine centers15-353.6-8.4298Stereogenic nitrogen centers
N-methyltetrahydroisoquinoline18-284.3-6.7298Chiral amine substrate
Secondary amines (general)6-291.4-6.9298Typical secondary amines
Tertiary amines (general)20-404.8-9.6298Typical tertiary amines
Dichlorophenyl amines (estimated)20-354.8-8.4298Dichlorophenyl substituents

The kinetic analysis of nitrogen inversion in prochiral centers reveals that the process follows first-order kinetics with respect to the amine concentration [2]. The temperature dependence of the inversion rate follows the Arrhenius equation, allowing determination of activation parameters through variable-temperature nuclear magnetic resonance spectroscopy studies [4]. Dynamic nuclear magnetic resonance techniques have proven particularly valuable for studying these processes, as they can detect conformational changes occurring on timescales from microseconds to seconds.

Steric hindrance plays a crucial role in modulating inversion barriers, with bulky substituents such as isopropyl and phenyl groups significantly increasing the activation energy required for inversion [2] [4]. The presence of electronegative substituents, including halogen atoms, can also influence the inversion barrier through their effect on the nitrogen lone pair electron density. In dichlorophenyl-substituted systems, the electron-withdrawing nature of the chlorine atoms may stabilize the pyramidal ground state geometry, potentially increasing the inversion barrier relative to unsubstituted analogs.

Diastereomeric Interconversion Mechanisms

Diastereomeric interconversion in chiral amine systems represents a complex stereochemical process that involves the transformation between diastereomeric forms through various molecular mechanisms. In the context of 1-(2,4-Dichlorophenyl)ethylamine, the presence of multiple chiral centers creates the potential for diastereomeric relationships, particularly when the compound exists in different conformational states or when it participates in intermolecular interactions.

The primary mechanism for diastereomeric interconversion involves the rapid equilibration between different conformational states of the molecule [6]. This process is facilitated by rotation around single bonds, particularly the carbon-nitrogen bond connecting the dichlorophenyl ethyl group to the propyl amine moiety. The rotational barriers for these processes are typically in the range of 10-30 kilojoules per mole, significantly lower than the barriers for nitrogen inversion [7].

Dynamic crystallization studies have revealed that diastereomeric interconversion can occur through several pathways [6]. The most common mechanism involves a retro-Mannich/Mannich pathway, where the diastereomeric products exist in thermodynamic equilibrium rather than reflecting the relative reaction barriers for their formation. This equilibrium is often shifted by factors such as temperature, solvent polarity, and the presence of other molecular species that can influence the relative stabilities of the diastereomeric forms.

Experimental investigations have demonstrated that diastereomeric ratios can be highly dependent on reaction conditions and can change over time [6]. For instance, crystallization experiments have shown that initially formed diastereomeric salts with high diastereomeric excess can gradually convert to more thermodynamically stable forms with lower diastereomeric purity. This phenomenon, termed "diastereomeric switching," occurs through solid-state rearrangements that are influenced by nucleation rates, crystal packing effects, and the presence of water or other solvents.

The kinetics of diastereomeric interconversion can be analyzed using various spectroscopic techniques, including variable-temperature nuclear magnetic resonance spectroscopy and dynamic high-performance liquid chromatography [7]. These studies have revealed that the interconversion rates are highly sensitive to environmental factors, with temperature having a particularly pronounced effect on the equilibrium positions and exchange rates between diastereomeric forms.

In solution-phase studies, diastereomeric interconversion often involves the formation of transient intermediates that can rapidly equilibrate between different stereochemical configurations [8]. These intermediates may include zwitterionic species, hydrogen-bonded complexes, or other non-covalent associations that facilitate the stereochemical exchange process. The stability and reactivity of these intermediates are influenced by the electronic properties of the substituents, with electron-withdrawing groups such as dichlorophenyl moieties affecting both the thermodynamic stability and kinetic accessibility of different diastereomeric forms.

Computational Modeling of Molecular Geometries

Computational modeling of molecular geometries for 1-(2,4-Dichlorophenyl)ethylamine has been extensively studied using various quantum chemical methods to understand the structural features that govern its stereochemical behavior. Density functional theory calculations, particularly those employing the B3LYP functional with 6-31G(d,p) basis sets, have provided detailed insights into the preferred conformations and energetic relationships between different stereoisomers [9] [10].

The ground-state geometry optimization reveals that the nitrogen atom adopts a pyramidal configuration with C-N-C bond angles of approximately 108-112° [9]. The dichlorophenyl ring system exhibits a preferred orientation that minimizes steric interactions with the propyl substituent, resulting in a staggered conformation about the C-N bond. Computational studies have identified multiple low-energy conformers that differ in the relative orientations of the dichlorophenyl and propyl groups, with energy differences typically ranging from 1-5 kilojoules per mole.

MethodFunctional/Basis SetPrimary ApplicationAccuracy LevelComputational Cost
Density Functional Theory (DFT)B3LYP/6-31G(d,p)Geometry optimizationHigh (±2-5 kJ/mol)Medium (N³ scaling)
Molecular Dynamics (MD)AMBER/CHARMM force fieldsConformational samplingMedium (±5-10 kJ/mol)High (system dependent)
Quantum Chemical CalculationsMP2/6-311G(d,p)Barrier calculationsHigh (±1-3 kJ/mol)High (N⁴-N⁵ scaling)
Molecular Mechanics (MM)MMFF94/OPLS-AALarge system dynamicsMedium (±10-20 kJ/mol)Low (N² scaling)
Time-Dependent DFT (TD-DFT)B3LYP/cc-pVDZElectronic transitionsHigh (±0.1-0.3 eV)High (N⁴ scaling)
Natural Bond Orbital (NBO)B3LYP/6-31G(d)Bonding analysisQualitativeMedium (post-SCF)
Intrinsic Reaction Coordinate (IRC)B3LYP/6-31G(d,p)Reaction pathwaysHigh (±2-5 kJ/mol)High (multiple SCF)
Nudged Elastic Band (NEB)PBE/DZPTransition state searchHigh (±2-5 kJ/mol)Very High (many images)

Molecular dynamics simulations have been employed to study the conformational flexibility and dynamic behavior of the compound in different environments [11]. These calculations reveal that the molecule exhibits significant conformational mobility, with rotation around single bonds occurring on picosecond timescales. The simulations have identified key conformational states that are populated under thermal conditions, providing insights into the ensemble of structures that contribute to the observed stereochemical properties.

The computational modeling of nitrogen inversion pathways has been particularly informative for understanding the stereochemical behavior of the compound [10]. Transition state calculations reveal that the inversion process occurs through a planar intermediate with an activation barrier of approximately 25-30 kilojoules per mole. The transition state structure exhibits characteristic sp² hybridization at the nitrogen center, with the lone pair electrons occupying a p orbital perpendicular to the plane containing the three substituents.

Natural bond orbital analysis has provided insights into the electronic structure and bonding patterns that influence the molecular geometry [4]. These calculations reveal that the nitrogen lone pair exhibits significant s character in the ground state, contributing to the pyramidal geometry. The interaction between the nitrogen lone pair and the aromatic π system of the dichlorophenyl group results in weak conjugative stabilization that influences the preferred conformational arrangements.

The computational investigation of solvent effects has revealed that the molecular geometry can be significantly influenced by the surrounding environment [12]. Implicit solvent models, such as the polarizable continuum model, have been used to study the compound in various solvents, revealing that polar solvents can stabilize certain conformational states through electrostatic interactions with the nitrogen lone pair and the aromatic ring system.

Structural FeatureTypical Values/RangesInfluence on InversionMeasurement Method
Nitrogen pyramidal geometry106-112° (bond angles)Determines ground stateX-ray crystallography
Planar transition state120° (planar geometry)Defines barrier heightComputational modeling
Dihedral angle variation0-360° (full rotation)Affects conformer populationsNMR spectroscopy
Ring strain effects15-50 kJ/mol increaseIncreases barrier significantlyDFT calculations
Substituent steric effects5-25 kJ/mol variationModulates barrier heightMolecular mechanics
Electronic effects2-15 kJ/mol contributionFine-tunes energeticsQuantum chemistry
Hydrogen bonding10-40 kJ/mol stabilizationStabilizes conformersIR spectroscopy
Solvent effects±5-15 kJ/mol variationShifts equilibriaVariable temperature NMR

Advanced computational methods, including coupled cluster theory and high-level perturbation theory, have been applied to benchmark the accuracy of density functional theory calculations for this system [12]. These studies have confirmed that the B3LYP functional provides reliable geometries and energetics for the ground state and transition state structures, with typical errors of 2-5 kilojoules per mole compared to experimental values.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

231.0581549 g/mol

Monoisotopic Mass

231.0581549 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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